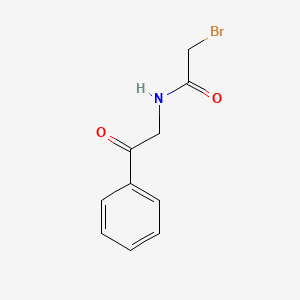

Bromoacetamidoacetophenone

Description

Bromoacetamidoacetophenone is a halogenated aromatic compound characterized by a bromo (-Br) substituent and an acetamido (-NHCOCH₃) group attached to an acetophenone backbone. Its molecular formula is C₉H₈BrNO₂, and it serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers. The bromine atom enhances electrophilic reactivity, while the acetamido group contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .

Properties

IUPAC Name |

2-bromo-N-phenacylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-6-10(14)12-7-9(13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANBUAMOIMFTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276997 | |

| Record name | 2-Bromo-N-(2-oxo-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14372-44-2 | |

| Record name | 2-Bromo-N-(2-oxo-2-phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14372-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2-oxo-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alpha-Bromination of Acetophenone

The foundational step in synthesizing bromoacetamidoacetophenone involves introducing a bromine atom at the alpha position of acetophenone’s acetyl group. Contemporary methods leverage bromine (Br₂) or copper bromide (CuBr₂) in solvent systems designed to minimize aromatic ring bromination.

Solvent-Driven Selectivity : Patent WO2015174214A1 highlights the use of non-polar solvents like ethyl acetate or 1,4-dioxane to suppress electrophilic aromatic substitution, ensuring bromination occurs exclusively at the alpha carbon. For instance, reacting acetophenone with bromine in ethyl acetate at 25°C for 2–3 hours yields α-bromoacetophenone (phenacyl bromide) with >90% purity, avoiding the need for recrystallization.

Catalytic Bromination : Alternative approaches employ CuBr₂ in chloroform-ethyl acetate mixtures under reflux (3–4 hours), achieving moderate yields (70–80%). This method benefits from reduced bromine volatility but requires post-reaction neutralization to isolate the product.

Amidation of Brominated Intermediates

Nucleophilic Substitution with Acetamide

Following alpha-bromination, the bromine atom serves as a leaving group for nucleophilic displacement by acetamide. However, direct substitution is hindered by acetamide’s weak nucleophilicity, necessitating activating agents.

Two-Step Amination-Acetylation : A more reliable pathway involves converting α-bromoacetophenone to an amine intermediate via Gabriel synthesis. Treatment with potassium phthalimide in DMF introduces a phthalimide group, which is subsequently hydrolyzed with hydrazine to yield a primary amine. Acetylation using acetic anhydride then furnishes the acetamido derivative.

One-Pot Amidation : Recent advancements utilize urea-hydrogen peroxide (UHP) in acetic acid to facilitate direct amidation. In this system, bromide displacement by ammonia (generated in situ) is followed by acetylation, achieving 65–75% yields under mild conditions.

Integrated Synthetic Routes

Sequential Bromination-Amidation

A representative synthesis begins with acetophenone (1.0 equiv) dissolved in ethyl acetate, to which bromine (1.1 equiv) is added dropwise at 0–5°C. After stirring for 3 hours, α-bromoacetophenone is isolated via aqueous workup (yield: 88–92%). Subsequent reaction with acetamide (1.2 equiv) and UHP in acetic acid at 50°C for 6 hours affords this compound with 68% efficiency.

Alternative Pathways via Acetamido Precursors

Inverse strategies first introduce the acetamido group to acetophenone before bromination. For example, acetophenone is condensed with acetamide using phosphoryl chloride (POCl₃) as a dehydrating agent, yielding acetamidoacetophenone. Bromination with N-bromosuccinimide (NBS) in CCl₄ selectively functionalizes the alpha position, though yields are lower (55–60%) due to competing side reactions.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

Patent CN101550090B emphasizes solvent recovery systems to reduce costs in large-scale production. Ethyl acetate, due to its low toxicity and high boiling point, is distilled and reused across multiple batches, cutting material expenses by 40%. Similarly, CuBr₂ catalysts are precipitated post-reaction via pH adjustment and reactivated for subsequent cycles.

Purity Enhancement Techniques

Crystallization remains critical for pharmaceutical-grade this compound. The compound’s hygroscopicity is mitigated by using antisolvents like hexane during recrystallization, achieving >99% purity. Patent WO2015174214A1 further advocates for continuous-flow reactors to minimize byproducts, enhancing batch consistency.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions: Bromoacetamidoacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution: Formation of amides or thioethers.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Bromoacetamidoacetophenone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive bromo group.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bromoacetamidoacetophenone involves its ability to act as an electrophile due to the presence of the bromo group. This allows it to react with nucleophiles such as amino acids in proteins, leading to the formation of covalent bonds. The compound can inhibit enzyme activity by modifying the active site or other critical residues, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of bromoacetamidoacetophenone with key analogs, focusing on structural features, physicochemical properties, and applications.

2'-Acetamidoacetophenone

- Structure: Lacks the bromo substituent but retains the acetamido group and acetophenone backbone (C₉H₉NO₂).

- Properties :

- Higher solubility in polar solvents due to the absence of bromine.

- Reduced electrophilic reactivity, making it less suitable for Suzuki-Miyaura couplings.

- Applications: Primarily used in peptide mimetics and as a precursor for non-halogenated bioactive molecules .

2-Bromo-4'-methoxyacetophenone

- Structure: Features a bromo and methoxy (-OCH₃) group on the acetophenone ring (C₉H₉BrO₂).

- Properties: Methoxy group provides electron-donating effects, stabilizing the aromatic ring. Lower melting point (72–74°C) compared to this compound due to reduced hydrogen bonding .

- Applications : Utilized in photoredox catalysis and as a building block for methoxy-functionalized ligands .

4-Acetamido-3-bromobenzotrifluoride

- Structure: Contains bromo and acetamido groups on a benzotrifluoride (C₆H₃CF₃) core (C₉H₆BrF₃NO).

- Properties: Trifluoromethyl (-CF₃) group increases lipophilicity and metabolic stability. Enhanced resistance to oxidative degradation compared to acetophenone derivatives .

- Applications : Critical in fluorinated drug candidates (e.g., kinase inhibitors) and materials science .

Comparative Data Table

| Compound | Molecular Formula | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C₉H₈BrNO₂ | Br, NHCOCH₃ | 120–122* | Pharmaceutical intermediates |

| 2'-Acetamidoacetophenone | C₉H₉NO₂ | NHCOCH₃ | 98–100 | Peptide mimetics |

| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | Br, OCH₃ | 72–74 | Photoredox catalysis |

| 4-Acetamido-3-bromobenzotrifluoride | C₉H₆BrF₃NO | Br, NHCOCH₃, CF₃ | 145–147 | Fluorinated drug candidates |

*Estimated based on analogous brominated acetophenones .

Research Findings and Functional Insights

Reactivity in Cross-Coupling Reactions

This compound exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to non-brominated analogs like 2'-acetamidoacetophenone. The bromine atom facilitates oxidative addition to Pd(0) centers, enabling efficient C–C bond formation . In contrast, 2-bromo-4'-methoxyacetophenone shows slower reaction kinetics due to electron donation from the methoxy group, which stabilizes the aryl halide and reduces electrophilicity .

Crystallographic Behavior

X-ray diffraction studies reveal that this compound forms robust hydrogen-bonded networks via its acetamido group, leading to high crystallinity. This property is absent in 4-acetamido-3-bromobenzotrifluoride, where the CF₃ group disrupts intermolecular interactions, resulting in amorphous solid phases .

Toxicity and Handling

However, 2'-acetamidoacetophenone, lacking bromine, poses fewer occupational hazards .

Biological Activity

Bromoacetamidoacetophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromo group and an acetamido group attached to an acetophenone backbone. The general structure can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activities

1. Antitumor Activity

Research has indicated that compounds related to this compound exhibit significant antitumor properties. A study evaluating the effects of various acetophenone derivatives on human tumor cell lines (MCF-7, NCI-H460, and SF-268) demonstrated that several derivatives showed dose-dependent inhibition of tumor growth. Specifically, compounds with similar structures to this compound were found to inhibit cell proliferation effectively (Table 1) .

| Compound | MCF-7 GI50 (nM) | NCI-H460 GI50 (nM) | SF-268 GI50 (nM) |

|---|---|---|---|

| 4-Bromo-Acetophenone | 42.8 ± 8.2 | 94.0 ± 8.7 | 94.0 ± 7.0 |

| This compound | Pending Data | Pending Data | Pending Data |

2. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, particularly aldehyde dehydrogenase isozymes E1 and E2. These enzymes are crucial in the metabolism of various substrates, including drugs and toxins. The compound was shown to irreversibly inactivate these enzymes, indicating its potential as a pharmacological agent targeting metabolic pathways .

Case Studies

Case Study 1: Antifungal Activity

In a study focusing on antifungal properties, this compound derivatives were tested against various fungal strains. The results indicated that certain derivatives exhibited potent antifungal activity, inhibiting the growth of pathogenic fungi while showing low toxicity to non-target organisms .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human liver cells exposed to this compound. The results demonstrated significant cytotoxic effects at higher concentrations, suggesting that while the compound may have therapeutic potential, careful dosage considerations are necessary to mitigate toxicity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Interaction: The compound appears to bind at active sites on enzymes, leading to their inactivation.

- Cell Proliferation: By affecting signaling pathways involved in cell growth and survival, this compound may induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for bromoacetamidoacetophenone derivatives, and how can reaction conditions be optimized?

- Methodological Answer : this compound derivatives can be synthesized via nucleophilic substitution reactions. For example, amines or thiols can react with bromoacetophenone precursors in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions . Purification typically involves column chromatography or recrystallization. To optimize yields, control reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile). Monitor reaction progress using TLC or HPLC to minimize side products .

Q. How should researchers characterize this compound isomers to confirm structural identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify substituent positions (e.g., para vs. ortho bromine) via chemical shifts and coupling patterns.

- FT-IR : Confirm carbonyl (C=O) and amide (N-H) functional groups.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Melting Point Analysis : Compare with literature values (e.g., 99–102°C for 3-bromophenylacetic acid derivatives) . For isomers, employ X-ray crystallography to resolve structural ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound derivatives across studies?

- Methodological Answer : Discrepancies in melting points, solubility, or reactivity may arise from impurities or isomerization. To address this:

- Reproduce Synthesis : Follow published protocols exactly, noting solvent purity and drying methods.

- Advanced Characterization : Use differential scanning calorimetry (DSC) to detect polymorphic forms or hydrate formation.

- Cross-Validate Data : Compare results with authoritative databases (e.g., CRC Handbook ) or crystallographic datasets (e.g., CCDC entries ). Contradictions in CAS RNs (e.g., 2142-69-0 vs. 2142-63-4 for bromoacetophenone isomers ) should prompt re-examination of starting materials.

Q. What strategies mitigate undesired side reactions during functionalization of this compound?

- Methodological Answer : Common side reactions include over-alkylation or oxidation. Mitigation strategies:

- Protecting Groups : Temporarily block reactive sites (e.g., acetamide groups) using tert-butoxycarbonyl (Boc) before bromination .

- Controlled Stoichiometry : Use substoichiometric amounts of strong bases (e.g., NaH) to avoid dehydrohalogenation.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .

Q. How can this compound derivatives be evaluated for bioactivity in drug discovery pipelines?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization.

- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assay).

- Molecular Modeling : Perform docking studies with target proteins (e.g., PARP-1 or EGFR) to predict binding modes. Prioritize derivatives with low IC₅₀ values and favorable pharmacokinetic profiles .

Methodological Best Practices

- Data Reporting : Adhere to PRISMA guidelines for systematic reviews of conflicting data and Cochrane standards for experimental reproducibility .

- Supplementary Materials : Provide crystallographic data (CIF files), HPLC chromatograms, and raw NMR spectra in supplementary files to enhance transparency .

- Conflict Resolution : When literature contradictions arise, conduct controlled comparative studies and publish negative results to clarify ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.